4-Propyloxolan-2-one

Vue d'ensemble

Description

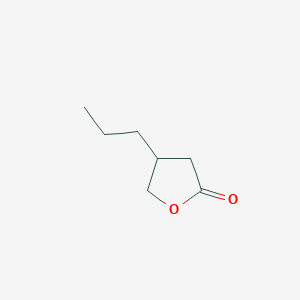

4-Propyloxolan-2-one, also known as (4S)-4-Propyloxolan-2-one, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is part of the oxolane family, characterized by a five-membered ring containing one oxygen atom. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to promote the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The starting materials are fed into the reactor, where they undergo cyclization under controlled temperature and pressure conditions. This method allows for large-scale production of the compound with high efficiency .

Analyse Des Réactions Chimiques

Mechanism

-

Oxidative Cleavage : Periodic acid (H<sub>5</sub>IO<sub>6</sub>) in the presence of RuCl<sub>3</sub>·nH<sub>2</sub>O cleaves the diol intermediate derived from the acetate precursor .

-

Cyclization : The resulting dicarboxylic acid undergoes lactonization under acidic conditions to form the oxolanone ring.

Conditions

| Step | Reagents/Catalysts | Solvents | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | H<sub>5</sub>IO<sub>6</sub>, RuCl<sub>3</sub> | CCl<sub>4</sub>/CH<sub>3</sub>CN | 0°C → RT | 20 hr | N/A |

| 2 | HCl (6 M) | Et<sub>2</sub>O/H<sub>2</sub>O | RT | 16 hr | N/A |

Key Observations

-

RuCl<sub>3</sub> enhances reaction efficiency by facilitating electron transfer during oxidation .

-

Acidic workup ensures complete lactonization while minimizing side reactions .

Mechanism

-

Nucleophilic Attack : The lactone carbonyl undergoes nucleophilic addition by an amine (e.g., 2-pyrrolidone derivatives).

-

Reduction : Sodium borohydride (NaBH<sub>4</sub>) reduces the hemiaminal intermediate to stabilize the product .

Conditions

| Reagents | Solvents | Temperature | Time | Selectivity |

|---|---|---|---|---|

| NaBH<sub>4</sub>, MeOH | Toluene/MeOH | -18°C → RT | 15 hr | >99% ee |

Key Observations

-

Stereochemical integrity is preserved due to the chiral center at C4 .

-

Methanol acts as both solvent and proton donor, enhancing reduction kinetics .

Mechanism

-

Base-Catalyzed Hydrolysis : Aqueous NaOH opens the lactone ring via nucleophilic attack at the carbonyl.

-

Decarboxylation : Heating the dicarboxylate intermediate releases CO<sub>2</sub>, forming a substituted butyric acid .

Conditions

| Step | Reagents | Temperature | Time | Outcome |

|---|---|---|---|---|

| 1 | NaOH (1 M) | RT | 16 hr | Ring opening |

| 2 | HCl (6 M) | 0°C → RT | 16 hr | Acidification |

| 3 | Distillation | 162–209°C | N/A | Purified carboxylic acid |

Key Observations

-

Hydrolysis is reversible; acidification shifts equilibrium toward the lactone .

-

Decarboxylation requires elevated temperatures but avoids side reactions like dehydration .

Mechanism

-

Free-Radical Bromination : NBS (N-bromosuccinimide) selectively brominates the terminal carbon of the propyl chain.

-

Grignard Addition : Organomagnesium reagents add to the lactone carbonyl, forming tertiary alcohols.

Conditions

| Reaction | Reagents | Solvents | Temperature | Outcome |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl<sub>4</sub> | 80°C | 4-(2-bromopropyl)oxolan-2-one |

| Grignard Addition | CH<sub>3</sub>MgBr | THF | -78°C | Tertiary alcohol adduct |

Key Observations

-

Bromination occurs preferentially at the terminal carbon due to steric hindrance at the lactone ring.

-

Grignard reactions require anhydrous conditions to prevent protonolysis.

Role in Brivaracetam Production

(R)-4-propyloxolan-2-one’s chiral center dictates the stereochemistry of Brivaracetam. Key steps include:

-

Enolate Formation : LDA (lithium diisopropylamide) deprotonates the α-carbon, forming a chiral enolate.

-

Alkylation : Reaction with ethyl bromoacetate introduces the acetamide side chain with >98% diastereomeric excess .

Conditions

| Step | Reagents | Solvents | Temperature | Selectivity |

|---|---|---|---|---|

| 1 | LDA, THF | -78°C | 1 hr | Enolate formation |

| 2 | Ethyl bromoacetate | THF | -78°C → RT | High de |

Degradation Pathways

-

Thermal Degradation : Prolonged heating above 210°C induces retro-Diels-Alder reactions, yielding furan and propene .

-

Photolysis : UV exposure causes homolytic cleavage of the C–O bond, forming radicals that dimerize or oxidize .

Mitigation Strategies

Comparative Reactivity of Structural Analogs

| Compound | Substituent | Reactivity Trend | Key Difference |

|---|---|---|---|

| (R)-4-Methyldihydrofuran-2(3H)-one | Methyl | Faster hydrolysis | Shorter alkyl chain increases ring strain |

| (R)-4-Butyldihydrofuran-2(3H)-one | Butyl | Slower Grignard addition | Increased steric hindrance |

| (R)-4-Propyldihydrofuran-2(3H)-one | Propyl | Balanced reactivity/stability | Optimal chain length for Brivaracetam synthesis |

Applications De Recherche Scientifique

4-Propyloxolan-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has potential biological activities, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mécanisme D'action

The mechanism of action of 4-Propyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its chemical structure and the biological system it interacts with. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

4-Butyrolactone: Similar in structure but with a different alkyl side chain.

2-Oxetanone: Another oxolane derivative with a different substitution pattern.

Dihydrofuran-2-one: A related compound with a similar ring structure but different functional groups.

Uniqueness: 4-Propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyloxolane ring structure allows for unique interactions with biological targets, making it a valuable compound in various research applications .

Activité Biologique

4-Propyloxolan-2-one, also known as γ-heptalactone, is a cyclic ester with the molecular formula . It is part of a class of compounds known as lactones, which are often associated with pleasant aromas and flavors. This compound has garnered attention for its potential biological activities, particularly in the fields of food chemistry and pharmacology.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study measuring the compound's ability to scavenge free radicals found that it effectively reduces oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

Enzyme Inhibition

This compound has been studied for its effects on various enzymes. In particular, it has shown inhibitory effects on lipoxygenase (LOX) and alcohol dehydrogenase (ADH) activities. The inhibition of LOX is particularly noteworthy as this enzyme plays a role in inflammatory processes. The compound's ability to modulate these enzyme activities suggests potential applications in anti-inflammatory therapies .

Sensory Attributes

In food chemistry, this compound contributes to the aroma profile of various food products. Its sweet and fruity notes make it an attractive candidate for flavoring agents in the food industry. Studies have characterized its volatile profile, linking it to sensory attributes that enhance consumer acceptance of food products .

Study on Edible Insects

A recent investigation into the volatile profiles of edible insects identified this compound among key aroma compounds. This study utilized gas chromatography-mass spectrometry (GC-MS) to analyze insect flours, highlighting the compound's role in enhancing the sensory qualities of these novel food sources .

Enzyme Treatment in Wine Production

Another case study evaluated the influence of enzymatic treatments on the aroma profile of wines. The study found that the application of specific enzymes before fermentation significantly affected the concentration of this compound, thus influencing the overall sensory perception of the wine .

Research Findings Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

Propriétés

IUPAC Name |

4-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548557 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72397-60-5 | |

| Record name | 4-Propyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.